2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
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Overview
Description
2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by chlorination and subsequent coupling with benzoic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the specific amino acids and peptides being synthesized .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-Glu-OtBu
Uniqueness
2-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a chlorinated benzoic acid derivative. This combination allows for versatile applications in peptide synthesis and other organic reactions, making it a valuable tool in both research and industrial settings .
Properties
CAS No. |
2241139-29-5 |
---|---|
Molecular Formula |
C23H18ClNO4 |
Molecular Weight |
407.8 |
Purity |
93 |
Origin of Product |
United States |
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